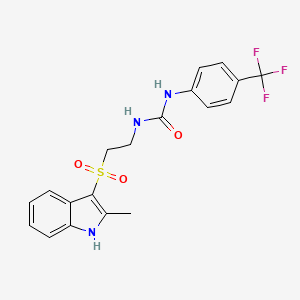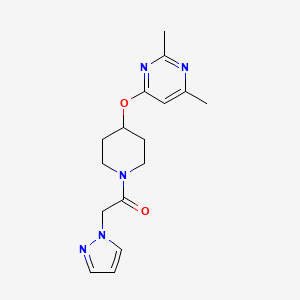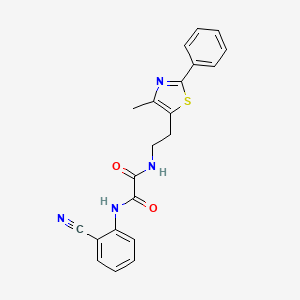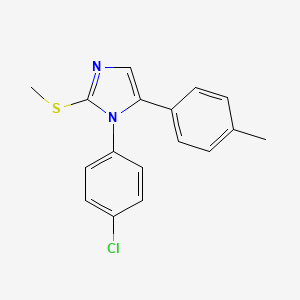
1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea, commonly known as MI-773, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. MI-773 is a potent and selective inhibitor of the p53-MDM2 interaction, which is a critical regulatory pathway in cancer cells.
Scientific Research Applications
Cytochrome P450-Dependent Hydroxylation
A study on the cytochrome P450-dependent hydroxylation of a sulfonylurea herbicide by wheat seedling microsomes demonstrates the metabolic pathways involved in herbicide degradation, which is crucial for understanding environmental and agricultural impacts (D. S. F. and H. R. Swanson, 1996).
Degradation and Environmental Impact
Research on the soil degradation and side effects of sulfonylurea herbicides underlines their stability and interaction with soil microorganisms, providing insights into their environmental persistence and impact (G. Dinelli, A. Vicari, & C. Accinelli, 1998).
Synthesis of Ureas from Carboxylic Acids
The synthesis of ureas through ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement offers a route for creating compounds with potential biological activities, demonstrating the versatility of urea derivatives in chemical synthesis (Kishore Thalluri et al., 2014).
Antibacterial Evaluation
The synthesis and antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety highlight the potential of these compounds as antibacterial agents, which is critical for developing new therapeutic agents (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013).
Corrosion Inhibition
A study on the corrosion inhibition performance of triazinyl urea derivatives for mild steel in acidic environments showcases the application of these compounds in protecting industrial materials, contributing to the development of more effective corrosion inhibitors (B. Mistry et al., 2011).
properties
IUPAC Name |
1-[2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O3S/c1-12-17(15-4-2-3-5-16(15)24-12)29(27,28)11-10-23-18(26)25-14-8-6-13(7-9-14)19(20,21)22/h2-9,24H,10-11H2,1H3,(H2,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKCLGZRXAVVKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)S(=O)(=O)CCNC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2875338.png)
![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-(2-fluorophenyl)piperazine](/img/structure/B2875339.png)
![S-(2-chlorophenyl) N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamothioate](/img/structure/B2875342.png)
![(E)-2-(2-styryl-1H-benzo[d]imidazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2875343.png)



![4-[(4-(4-Piperidyl)piperidyl)sulfonyl]morpholine](/img/structure/B2875347.png)
![Tert-butyl N-[2-(4-bromotriazol-1-yl)ethyl]carbamate](/img/structure/B2875348.png)
![methyl 6-acetyl-2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2875349.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2875352.png)